2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a methoxyphenyl group, a pyridazinone moiety, and an acetamide linkage, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.
Coupling with 4-Methoxyphenyl Acetate: The final step involves coupling the pyridazinone derivative with 4-methoxyphenyl acetate under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide.
Reduction: 2-(4-methoxyphenyl)-N-(2-(6-hydroxypyridazin-1(6H)-yl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new medications for treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it a useful intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)-N-(2-(6-hydroxypyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with a hydroxyl group in the pyridazinone moiety.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness
2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to the presence of both the methoxyphenyl and pyridazinone moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-13-6-4-12(5-7-13)11-14(19)16-9-10-18-15(20)3-2-8-17-18/h2-8H,9-11H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSRITYCUBTKED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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